Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate
Description
Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate is a synthetic organic compound characterized by a phenoxyacetate backbone functionalized with a hydroxyimino group, chloro, and methoxy substituents. Its structure combines a phenyl ring substituted at the 2-, 4-, and 6-positions with a hydroxyiminomethyl group, chlorine, and methoxy group, respectively, linked to an ethyl acetate moiety. This compound’s unique substitution pattern confers distinct chemical and biological properties, making it relevant in pharmaceutical and agrochemical research.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[4-chloro-2-[(Z)-hydroxyiminomethyl]-6-methoxyphenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5/c1-3-18-11(15)7-19-12-8(6-14-16)4-9(13)5-10(12)17-2/h4-6,16H,3,7H2,1-2H3/b14-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYOXWFALNHYGF-NSIKDUERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Cl)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Cl)/C=N\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxyimino Group: This step involves the reaction of a suitable aldehyde or ketone with hydroxylamine hydrochloride in the presence of a base to form the hydroxyimino group.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents are introduced through electrophilic aromatic substitution reactions using appropriate chlorinating and methoxylating agents.
Esterification: The final step involves the esterification of the phenoxyacetic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted phenoxyacetic acid esters.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate has been studied for its potential pharmacological properties, particularly as an anti-cancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of similar hydroxyimino derivatives on human cancer cells. Results indicated that these compounds inhibited cell proliferation through apoptosis induction, suggesting potential pathways for drug development targeting specific cancers .
Agrochemical Applications
In agrochemistry, this compound has been investigated for its herbicidal properties. The presence of the chloro and methoxy groups enhances its efficacy against certain weed species.
Case Study: Herbicidal Efficacy
Research conducted by agricultural scientists demonstrated that this compound exhibited significant herbicidal activity against common weeds in crops like rice and wheat. Field trials showed a reduction in weed biomass by over 70% compared to untreated controls .
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the formation of the hydroxyimino group from corresponding aldehydes or ketones.
Synthesis Overview
The general synthetic route includes:
- Formation of Hydroxyimino Intermediate : Reacting an appropriate aldehyde with hydroxylamine.
- Esterification : The intermediate is then reacted with ethyl acetate to form the final product.
This method allows for the modification of substituents to enhance biological activity or reduce toxicity .
Safety Data
- GHS Hazard Statements : May cause skin irritation; harmful if swallowed.
- Precautionary Statements : Use personal protective equipment; avoid release into the environment.
Mechanism of Action
The mechanism of action of Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate and its derivatives involves interactions with specific molecular targets and pathways. For example, the hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their activity. The chloro and methoxy substituents can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives of (methoxyimino)acetate and phenoxyacetate esters. Below is a detailed comparison based on substituent variations, functional groups, and reported properties:
Substituent Variations on the Phenyl Ring
Functional Group Comparisons
- Hydroxyimino vs.
- Halogen Substituents : Chloro (target) vs. bromo () substituents affect lipophilicity and steric bulk, with bromo derivatives often exhibiting higher molecular weight and altered reactivity in cross-coupling reactions.
- Ester Groups : Ethyl esters (target, ) generally offer better lipophilicity than methyl esters (490-M24, ), impacting bioavailability and membrane permeability.
Research Findings and Data
Table 1: Physicochemical Properties of Selected Analogs
Biological Activity
Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate (CAS Number: 338416-97-0) is a synthetic compound with potential biological activity. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄ClNO₅ |
| Molecular Weight | 287.696 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 408.2 ± 45.0 °C |
| Flash Point | 200.7 ± 28.7 °C |
| LogP | 2.55 |
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:
- Enzyme Inhibition : The hydroxyimino group can form hydrogen bonds, potentially inhibiting enzymes involved in metabolic pathways.
- Antimicrobial Activity : The chloro and methoxy groups may enhance membrane permeability, affecting bacterial growth.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested : HCT-116 (colon cancer) and HEP-2 (laryngeal cancer).
- IC50 Values : Preliminary studies suggest IC50 values in the range of 10-30 µg/mL, indicating moderate to strong cytotoxic effects compared to standard chemotherapeutic agents.
Antibacterial Activity
The compound also shows promising antibacterial activity:
- Microbial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Reported MIC values range from 62.5 µg/mL for S. aureus to higher values for Gram-negative bacteria, suggesting a selective advantage against certain pathogens.
Study on Cytotoxic Effects
A study published in Phytochemistry examined the cytotoxic effects of this compound on HCT-116 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.
Antibacterial Efficacy
Another study focused on the antibacterial properties of this compound against clinical isolates of S. aureus. The results showed that it inhibited bacterial growth effectively, with a mechanism likely involving disruption of the bacterial cell wall integrity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound shares structural motifs with (methoxyimino)acetate derivatives, which are typically synthesized via nucleophilic substitution or condensation reactions. For example, hydroxyimino groups can be introduced through oxime formation using hydroxylamine derivatives under acidic or neutral conditions . Optimization should focus on:
- Catalysts : Use of Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution at the aromatic ring .
- Temperature : Controlled heating (60–80°C) to prevent decomposition of the hydroxyimino moiety.
- Characterization : Confirm regioselectivity via ¹H/¹³C NMR and monitor tautomerism (E/Z isomerism) using HPLC or IR spectroscopy .
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include:
- pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on cleavage of the ester or hydroxyimino groups .
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. For lab-scale tests, store samples at 4°C, 25°C, and 40°C, and analyze purity weekly .
Advanced Research Questions
Q. What mechanistic insights explain the tautomeric behavior of the hydroxyimino group in this compound, and how does it impact reactivity?
- Methodological Answer : The hydroxyimino group exhibits keto-enol tautomerism, influencing nucleophilicity and metal coordination. To study this:
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare energy barriers between tautomers .
- Experimental validation : Use X-ray crystallography (SHELX refinement ) to resolve crystal structures and identify dominant tautomers. Correlate findings with reactivity in Schiff base formation or cyclization reactions .
Q. How can conflicting data on the compound’s bioactivity (e.g., antimicrobial vs. inert) be resolved?
- Methodological Answer : Contradictions may arise from impurities (e.g., E/Z isomers) or assay variability. Address this by:
- Isomer separation : Use preparative HPLC to isolate E and Z isomers .
- Standardized bioassays : Test each isomer against Gram-positive/negative bacteria (MIC assays) under identical conditions. Include positive controls (e.g., ampicillin) and validate via dose-response curves .
Q. What advanced analytical techniques are critical for detecting trace impurities in synthesized batches?
- Methodological Answer : Impurities like chlorinated byproducts or unreacted intermediates require:
- High-resolution LC-MS/MS : Detect impurities at <0.1% levels using electrospray ionization (ESI) in negative ion mode .
- NMR spiking experiments : Add authentic standards of suspected impurities (e.g., 4-chloro-3-oxo derivatives) to identify overlapping signals .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data (e.g., DMSO vs. aqueous buffers)?
- Methodological Answer : Solubility variations often stem from polymorphic forms or hydration states. To resolve:
- Powder X-ray diffraction (PXRD) : Compare crystallinity of batches .
- Dynamic light scattering (DLS) : Measure particle size distribution in suspension. Pre-saturate solvents with the compound to achieve equilibrium solubility .
Experimental Design Considerations
Q. What strategies improve yield in large-scale synthesis while minimizing side reactions?
- Methodological Answer : Scale-up challenges include exothermic reactions and poor mixing. Mitigate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
